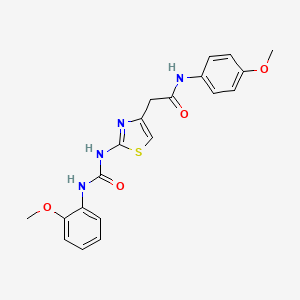

N-(4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Description

N-(4-Methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a synthetic thiazole-based acetamide derivative characterized by a ureido-thiazole core substituted with two methoxyphenyl groups. The molecule combines a thiazole ring linked to a substituted acetamide moiety and a 2-methoxyphenylurea group. This structural complexity positions it as a candidate for diverse biological activities, particularly in anticancer and antimicrobial research. Its synthesis likely involves coupling 2-amino-4-substituted thiazoles with activated acetamide precursors, followed by urea formation .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-27-15-9-7-13(8-10-15)21-18(25)11-14-12-29-20(22-14)24-19(26)23-16-5-3-4-6-17(16)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKGUTPDUXXUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Impact :

Anticancer Activity

- Compound 3d (from ): Exhibited potent antitumor activity against renal, lung, and ovarian cancer cell lines (logGI50 = -5.38), attributed to its benzothiazole-thiazolidinone core and methoxyphenyl acetamide .

- The ureido-thiazole moiety may mimic the thiazolidinone ring’s role in inhibiting cancer cell proliferation.

Antimicrobial Activity

- Compounds 107a–p (from ): Thiazole acetamides with MIC values as low as 6.25 µg/mL against bacterial and fungal strains. Methoxy and chloro substituents correlated with broad-spectrum efficacy .

- Target Compound: The dual methoxy groups may enhance membrane permeability compared to non-polar analogues (e.g., 107d with phenyl), though specific activity requires validation.

Physicochemical and Crystallographic Properties

- Crystal Packing : Analogues like N-(4-hydroxyphenyl)-2-(benzothiazol-2-yl)acetamide () show π-stacking (3.93 Å) and hydrogen bonding (N–H···O), which stabilize the crystal lattice. The target compound likely exhibits similar interactions, given its urea and acetamide groups .

- Solubility : Methoxy groups improve aqueous solubility relative to halogenated derivatives (e.g., CAS 897613-98-8) but reduce lipophilicity compared to trifluoromethoxy analogues (CAS 897613-92-2) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare thiazole-containing acetamide derivatives like this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, 2-aminothiazole intermediates can be synthesized via cyclization of thiourea derivatives with α-halo ketones or esters. Subsequent functionalization includes ureido group introduction via reaction with substituted phenyl isocyanates and acetylation at the thiazole-4-position. Key steps may involve acetonitrile or acetyl chloride in the presence of catalysts like anhydrous aluminum chloride . Characterization relies on NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

Q. How is the compound characterized structurally, and what tools validate its molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Software suites like SHELX and WinGX are used for data refinement and visualization of anisotropic displacement parameters. For example, dihedral angles between thiazole rings and substituents (e.g., methoxyphenyl groups) can be analyzed to assess planarity and steric effects . Solution-phase tautomerism, critical for biological activity, is studied using NMR and computational methods .

Q. What preliminary biological screening models are used to evaluate its pharmacological potential?

Anticancer activity is often tested via MTT assays against human cancer cell lines (e.g., HCT-116, MCF-7). Methoxyphenyl-substituted acetamides have shown potency by disrupting microtubule dynamics or inhibiting kinase pathways . Antimicrobial activity is assessed using agar diffusion assays against bacterial/fungal strains, with thiazole derivatives exhibiting broad-spectrum effects due to membrane disruption or enzyme inhibition .

Advanced Research Questions

Q. How do tautomeric forms of the thiazole ring influence its biological activity, and how can these be resolved experimentally?

Thiazole derivatives can exist as keto-enol tautomers, altering hydrogen-bonding capacity and target binding. For example, enol tautomers with hydroxyl groups may enhance interactions with catalytic residues in enzymes. SC-XRD and temperature-dependent NMR studies (e.g., in DMSO-d₆) are used to identify dominant tautomers in solid and solution states . Computational tools like DFT further predict stability and tautomeric ratios .

Q. What strategies resolve contradictions in biological data across different cell lines or assays?

Discrepancies in IC₅₀ values may arise from cell-specific uptake mechanisms or off-target effects. Methodological solutions include:

- Pharmacokinetic profiling : Assess permeability (e.g., Caco-2 monolayers) and metabolic stability (e.g., liver microsomes).

- Target engagement assays : Use thermal shift assays or SPR to confirm direct binding to purported targets (e.g., tubulin).

- Multi-omics integration : Correlate transcriptomic/proteomic data with activity to identify resistance mechanisms .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Systematic SAR involves:

- Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., NH₂) groups to modulate electronic effects.

- Scaffold hopping : Replace the thiazole core with oxadiazole or triazole to alter rigidity and solubility .

- Prodrug strategies : Introduce ester or phosphonate moieties to enhance bioavailability .

Q. What advanced crystallographic techniques address challenges in refining high-Z or disordered structures?

For heavy atoms (e.g., Br, I) or disorder in methoxyphenyl groups:

Q. How can computational methods predict metabolic liabilities and guide synthetic modifications?

Tools like GLORY and MetaSite predict Phase I/II metabolism sites (e.g., demethylation of methoxy groups). To mitigate rapid clearance:

- Introduce deuterium at labile C-H positions (e.g., benzylic hydrogens).

- Replace metabolically unstable urea linkages with bioisosteres like triazoles .

Methodological Tables

Table 1. Key Synthetic Intermediates and Yields

Table 2. Anticancer Activity Against Select Cell Lines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.